Bromadoline

Description

See also: Bromadoline Maleate (active moiety of).

Properties

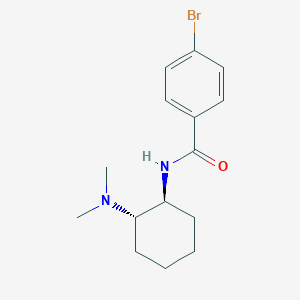

IUPAC Name |

4-bromo-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O/c1-18(2)14-6-4-3-5-13(14)17-15(19)11-7-9-12(16)10-8-11/h7-10,13-14H,3-6H2,1-2H3,(H,17,19)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDJFJYMMIZKLG-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1NC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCCC[C@@H]1NC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81447-81-6 (maleate) | |

| Record name | Bromadoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067579242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40217897 | |

| Record name | Bromadoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67579-24-2 | |

| Record name | Bromadoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067579242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromadoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROMADOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8DWN01P1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bromadiolone on Vitamin K Epoxide Reductase

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query referenced "bromadoline." However, extensive research indicates no known mechanism of action for a compound named this compound on vitamin K reductase. The scientifically established compound with a well-documented inhibitory effect on this enzyme is bromadiolone , a potent second-generation anticoagulant. This guide will focus on bromadiolone.

Introduction

Bromadiolone is a high-potency, second-generation anticoagulant rodenticide belonging to the 4-hydroxycoumarin class.[1][2] It is often referred to as a "super-warfarin" due to its increased potency and long half-life, making it effective against rodent populations that have developed resistance to first-generation anticoagulants like warfarin.[1] The primary mechanism of action for bromadiolone is the potent inhibition of the enzyme Vitamin K Epoxide Reductase (VKOR), a critical component of the vitamin K cycle.[3][4] This inhibition disrupts the synthesis of essential blood clotting factors, leading to fatal hemorrhaging in target species. Understanding this mechanism is crucial for toxicology, antidote development, and the design of novel anticoagulants.

Core Mechanism of Action: Inhibition of the Vitamin K Cycle

The biological activity of several key coagulation proteins, including Factors II (prothrombin), VII, IX, and X, is dependent on a post-translational modification known as gamma-carboxylation. This reaction is catalyzed by the enzyme γ-glutamyl carboxylase (GGCX), which requires the reduced form of vitamin K, vitamin K hydroquinone (KH2), as an essential cofactor.

The Vitamin K cycle is a cellular salvage pathway designed to regenerate vitamin K hydroquinone, allowing a small amount of dietary vitamin K to be reused many times. The key enzyme in this cycle is Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1).

The cycle proceeds as follows:

-

Carboxylation: GGCX utilizes vitamin K hydroquinone (KH2) to convert glutamate (Glu) residues on precursor clotting factors into γ-carboxyglutamate (Gla) residues. In this process, KH2 is oxidized to vitamin K 2,3-epoxide (KO).

-

Reduction: VKORC1 catalyzes the reduction of vitamin K epoxide (KO) back to vitamin K quinone.

-

Final Reduction: VKORC1 (or another reductase) completes the cycle by reducing vitamin K quinone to the active vitamin K hydroquinone (KH2).

Bromadiolone exerts its anticoagulant effect by acting as a potent, competitive inhibitor of VKORC1. By binding tightly to the enzyme, it blocks the reduction of vitamin K epoxide, thereby halting the regeneration of vitamin K hydroquinone. This leads to an accumulation of inactive, uncarboxylated clotting factors, severely impairing the coagulation cascade and resulting in uncontrolled bleeding.

Quantitative Data Summary

The potency of bromadiolone has been quantified through various in vitro and in vivo studies. The following table summarizes key quantitative data regarding its inhibitory activity and toxicity.

| Parameter | Value | Species/System | Reference |

| IC50 | 1.6 nM | Human VKORC1 (cell-based assay) | |

| LD50 | 1.125 mg/kg | Rat | |

| LD50 | 1.75 mg/kg | Mouse | |

| LD50 | 1 mg/kg | Rabbit | |

| LD50 | > 10 mg/kg | Dog (oral MTD) | |

| LD50 | > 25 mg/kg | Cat (oral MTD) |

IC50 (Half-maximal inhibitory concentration) indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. LD50 (Lethal Dose, 50%) is the dose of a substance required to kill 50% of a tested population. MTD (Maximum Tolerated Dose)

Detailed Experimental Protocol: Cell-Based VKORC1 Inhibition Assay

This section outlines a representative protocol for determining the IC50 of bromadiolone on human VKORC1, based on methodologies described for similar inhibitors. This type of assay measures the functional activity of VKORC1 within a cellular context.

Objective: To quantify the inhibitory potency (IC50) of bromadiolone on human VKORC1 expressed in a mammalian cell line.

Materials:

-

Human Embryonic Kidney (HEK293) cells stably expressing human VKORC1.

-

Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics.

-

Bromadiolone stock solution (in DMSO).

-

Warfarin (as a positive control).

-

Vitamin K epoxide substrate.

-

Dithiothreitol (DTT) as a reducing agent.

-

Cell lysis buffer.

-

HPLC system with a C18 column for analysis of vitamin K metabolites.

-

96-well cell culture plates.

Methodology:

-

Cell Culture and Plating:

-

Culture HEK293 cells expressing human VKORC1 in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of bromadiolone in DMSO, and then dilute further in culture medium to achieve the final desired concentrations (e.g., ranging from picomolar to micromolar). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Prepare similar dilutions for warfarin to serve as a positive control.

-

Remove the old medium from the cells and add the medium containing the different concentrations of bromadiolone or warfarin. Include a vehicle control (DMSO only).

-

-

VKORC1 Activity Assay:

-

Incubate the cells with the compounds for a specified period (e.g., 4 hours).

-

Prepare the reaction buffer containing Hepes (pH 7.4), KCl, DTT, and the substrate, vitamin K epoxide.

-

Initiate the enzymatic reaction by adding the vitamin K epoxide substrate to each well.

-

Incubate at 37°C for a defined time (e.g., 30 minutes).

-

-

Sample Processing and Analysis:

-

Stop the reaction by adding an ice-cold solution of isopropanol/hexane (1:1 v/v).

-

Harvest the contents of each well.

-

Extract the vitamin K metabolites by vortexing and centrifugation.

-

Collect the hexane supernatant and dry it under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for HPLC analysis.

-

Quantify the amount of vitamin K quinone produced (the product of the VKORC1 reaction) using an HPLC system.

-

-

Data Analysis:

-

Calculate the percentage of VKORC1 activity for each bromadiolone concentration relative to the vehicle control.

-

Plot the percentage of activity against the logarithm of the bromadiolone concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

Mandatory Visualizations

Signaling Pathway Diagram

References

An In-depth Technical Guide to the Stereoisomers and Chemical Structure of Bromadoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromadoline, a potent second-generation anticoagulant, is a critical compound in both pharmacology and toxicology. Its efficacy and prolonged action are intrinsically linked to its chemical structure, particularly its stereochemistry. This technical guide provides a comprehensive overview of the stereoisomers of this compound, its chemical architecture, and its mechanism of action. It is designed to serve as a foundational resource for professionals engaged in drug development, chemical synthesis, and toxicological research, offering detailed data, experimental methodologies, and visual representations of key biological pathways.

Chemical Structure and Stereoisomerism

This compound, chemically known as 3-[3-(4'-bromo[1,1'-biphenyl]-4-yl)-3-hydroxy-1-phenylpropyl]-4-hydroxy-2H-1-benzopyran-2-one, is a complex molecule with the chemical formula C₃₀H₂₃BrO₄[1][2]. The structure features a 4-hydroxycoumarin core, which is characteristic of many anticoagulant rodenticides[1][3].

The biological activity of this compound is significantly influenced by its three-dimensional structure. The molecule possesses two chiral centers, giving rise to four possible stereoisomers. These stereoisomers exist as two diastereomeric pairs: cis and trans[4]. Each of these diastereomers is a racemic mixture of two enantiomers. Commercial this compound is typically synthesized and utilized as a mixture of these four stereoisomers.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-[3-(4'-bromo[1,1'-biphenyl]-4-yl)-3-hydroxy-1-phenylpropyl]-4-hydroxy-2H-1-benzopyran-2-one | |

| Molecular Formula | C₃₀H₂₃BrO₄ | |

| Molecular Weight | 527.41 g/mol | |

| CAS Number | 28772-56-7 | |

| Appearance | White to off-white powder |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically yields a mixture of its stereoisomers. While stereospecific synthesis routes for individual isomers are not widely published in the scientific literature, the general synthetic pathway involves the following key steps:

-

Condensation: The synthesis begins with the condensation of 4-hydroxycoumarin with 4-bromobenzaldehyde.

-

Michael Addition: This is followed by a Michael addition reaction with acetophenone.

-

Reduction: The resulting intermediate undergoes a reduction of the ketone group to a hydroxyl group.

-

Cyclization: The final step involves an intramolecular cyclization to form the this compound structure.

The lack of stereocontrol during the reduction and addition steps leads to the formation of all four stereoisomers. The separation of these isomers can be achieved using chiral chromatography techniques, as detailed in the experimental protocols section.

Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase

This compound exerts its anticoagulant effect by potently inhibiting the enzyme Vitamin K epoxide reductase (VKOR). VKOR is a critical component of the vitamin K cycle, an essential pathway for the post-translational modification of several blood clotting factors.

The vitamin K cycle is responsible for the regeneration of vitamin K hydroquinone, the active form of vitamin K. This is achieved by the reduction of vitamin K epoxide. Vitamin K hydroquinone is a necessary cofactor for the enzyme γ-glutamyl carboxylase, which catalyzes the carboxylation of glutamate residues on vitamin K-dependent clotting factors (Factors II, VII, IX, and X). This carboxylation is essential for their ability to bind calcium ions and participate in the coagulation cascade.

By inhibiting VKOR, this compound disrupts the recycling of vitamin K, leading to a depletion of the active vitamin K hydroquinone. This, in turn, prevents the proper carboxylation and activation of the vitamin K-dependent clotting factors. The resulting deficiency in functional clotting factors impairs the coagulation cascade, leading to an inability of the blood to clot and, consequently, to hemorrhage.

Diagram of the Vitamin K cycle and the inhibitory action of this compound.

Quantitative Data

Table 2: Biological Activity of this compound

| Parameter | Value | Species/System | Reference |

| IC₅₀ (VKORC1) | 1.6 nM (mixture of diastereomers) | Human (cell-based assay) | |

| LD₅₀ (oral) | 1.125 mg/kg | Rat | |

| LD₅₀ (oral) | 1.75 mg/kg | Mouse |

Experimental Protocols

Chiral Separation of this compound Stereoisomers by HPLC

This protocol outlines a general method for the analytical separation of this compound diastereomers. Specific conditions may need optimization based on the available instrumentation and columns.

Objective: To separate and quantify the cis and trans diastereomers of this compound.

Materials:

-

This compound standard (mixture of stereoisomers)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based)

-

HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

Procedure:

-

Standard Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of dilutions to create a calibration curve.

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of solvents (e.g., hexane and isopropanol). The exact ratio will depend on the column used and should be optimized for the best separation.

-

Chromatographic Conditions:

-

Column: Chiral stationary phase column.

-

Mobile Phase: Isocratic elution with a mixture of hexane and isopropanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Injection Volume: 20 µL.

-

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Data Analysis: Identify the peaks corresponding to the cis and trans diastereomers based on their retention times. Quantify the amount of each diastereomer in the samples by comparing their peak areas to the calibration curve.

Workflow for the chiral separation of this compound stereoisomers by HPLC.

In Vitro VKORC1 Inhibition Assay (General Approach)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound stereoisomers on human VKORC1.

Materials:

-

Human embryonic kidney (HEK293) cells

-

Expression vectors for human VKORC1 and a vitamin K-dependent protein (e.g., Factor IX)

-

Cell culture medium and reagents

-

This compound stereoisomers (isolated)

-

Assay buffer

-

A method to quantify the activity of the vitamin K-dependent protein (e.g., ELISA or a chromogenic substrate assay)

Procedure:

-

Cell Culture and Transfection: Culture HEK293 cells and co-transfect them with the expression vectors for VKORC1 and the reporter vitamin K-dependent protein.

-

Compound Treatment: Treat the transfected cells with a range of concentrations of the individual this compound stereoisomers. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a sufficient period to allow for protein expression and inhibition of VKORC1.

-

Sample Collection: Collect the cell culture supernatant containing the secreted vitamin K-dependent protein.

-

Activity Assay: Measure the activity of the secreted reporter protein. The activity of this protein will be proportional to the activity of VKORC1.

-

Data Analysis: Plot the activity of the reporter protein against the concentration of the this compound stereoisomer. Fit the data to a dose-response curve to determine the IC₅₀ value.

Workflow for a cell-based VKORC1 inhibition assay.

Conclusion

This compound's complex stereochemistry plays a crucial role in its biological activity and pharmacokinetic profile. This technical guide has provided a detailed overview of its chemical structure, the challenges in its stereospecific synthesis, its mechanism of action as a potent VKOR inhibitor, and the available quantitative data. The provided experimental protocols offer a starting point for researchers to further investigate the properties of this compound and its individual stereoisomers. A deeper understanding of the structure-activity relationships of these stereoisomers will be invaluable for the development of more selective and safer anticoagulant therapies and for a more nuanced assessment of the toxicological risks associated with this compound. Further research into the stereospecific synthesis and the determination of the binding affinities of the individual enantiomers is highly encouraged to fill the existing knowledge gaps.

References

The Pharmacokinetics and Metabolism of Bromadoline (U-47931E) in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromadoline (U-47931E) is a synthetic opioid analgesic that acts as a selective µ-opioid receptor agonist. Understanding its pharmacokinetic and metabolic profile is crucial for preclinical and clinical development. This technical guide provides a comprehensive overview of the current knowledge on the metabolism of this compound in mammalian systems, based on available scientific literature. It details the primary metabolic pathways, presents experimental protocols for in vivo and in vitro studies, and illustrates the associated µ-opioid receptor signaling cascade. Notably, there is a significant lack of quantitative pharmacokinetic data (half-life, volume of distribution, clearance, and bioavailability) for this compound in published literature, a gap that future research should aim to fill. It is also critical to distinguish this compound from the similarly named rodenticide, Bromadiolone, with which it is often confused in search results.

Metabolism of this compound

Studies in mammalian systems, specifically in rats and using human liver S9 fractions, have elucidated the primary metabolic pathways of this compound. The metabolism is characterized by two main biotransformations: N-demethylation and N-hydroxylation.

Key Metabolic Reactions:

-

N-Demethylation: The removal of a methyl group from the dimethylamino moiety.

-

N-Hydroxylation: The addition of a hydroxyl group to the cyclohexyl ring.

-

Combined Reactions: The occurrence of both N-demethylation and N-hydroxylation on the same molecule.

In vivo studies in rats have shown that this compound is extensively metabolized, with the parent compound being found in only trace amounts in urine. This suggests that the metabolites are the primary species excreted and should be the focus for urinary marker identification.

Metabolic Pathway of this compound

The following diagram illustrates the principal metabolic transformations of this compound.

Pharmacokinetic Data

A thorough review of the scientific literature reveals a significant absence of quantitative pharmacokinetic data for this compound in any mammalian species. Parameters such as half-life (t1/2), volume of distribution (Vd), clearance (CL), and bioavailability (F) have not been reported. The data presented in the following table is for the rodenticide Bromadiolone and is included here to highlight the common confusion between the two compounds and to emphasize the data gap for this compound.

Table 1: Pharmacokinetic Parameters of Bromadiolone (Rodenticide) in Various Species (Data NOT for this compound)

| Species | Dose | Half-life (t1/2) | Route of Administration | Reference |

|---|---|---|---|---|

| Human | 0.17 mg/kg | 3.5 days (initial), 24 days (terminal) | Oral | [1] |

| Rat | 0.8 mg/kg | 25.7 hours | Oral | [2] |

| Rat | 3 mg/kg | 57.5 hours | Oral | [2] |

| Rat (liver) | Not specified | 170 days | Not specified | [3][4] |

| Pig | 0.05 mg/kg | Approx. 30 days (hepatic) | Oral |

| Pig | 0.5 mg/kg | Approx. 38-45 days (hepatic) | Oral | |

Disclaimer: The data in Table 1 pertains to the rodenticide Bromadiolone and NOT the opioid analgesic this compound. This is provided for clarification purposes only.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the experimental protocols used in the metabolism studies of this compound.

In Vivo Metabolism Study in Rats

This protocol describes the methodology for studying the in vivo metabolism of this compound in a rat model.

Methodology Details:

-

Animal Model: Male Wistar rats are used for the study.

-

Drug Formulation: this compound is prepared as an aqueous suspension.

-

Administration: A single dose of 0.6 mg/kg body weight is administered via gastric intubation (oral gavage).

-

Housing and Sample Collection: The rats are housed in metabolism cages that allow for the separation of urine and feces. Urine is collected over a 24-hour period.

-

Sample Preparation and Analysis: Urine samples are prepared for analysis, and metabolites are identified using liquid chromatography high-resolution tandem mass spectrometry (LC-HR-MS/MS).

In Vitro Metabolism Study with Human S9 Fraction

This protocol outlines the methodology for assessing the metabolism of this compound using a pooled human S9 fraction, which contains both microsomal and cytosolic enzymes.

References

- 1. researchgate.net [researchgate.net]

- 2. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The rapid determination of bromadiolone in liver and blood plasma by in-injector pyrolysis gas chromatography - Ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

Navigating the Toxicological Landscape of Bromadiolone: A Technical Guide

Executive Summary: This document provides a comprehensive technical overview of the toxicology of Bromadiolone, a potent second-generation anticoagulant rodenticide. It is crucial to distinguish Bromadiolone from Bromadoline (U-47931E), an opioid analgesic with a distinct chemical structure and pharmacological profile. This guide focuses exclusively on Bromadiolone, for which extensive toxicological data, including lethal dose (LD50) studies, are available. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

Bromadiolone, a derivative of 4-hydroxycoumarin, is widely utilized in pest control for its high potency against rodents, including those resistant to first-generation anticoagulants.[1][2] Its mechanism of action involves the inhibition of the vitamin K epoxide reductase complex subunit 1 (VKORC1), an enzyme critical for the synthesis of vitamin K-dependent clotting factors.[3][4] This disruption of the coagulation cascade leads to internal hemorrhaging and eventual death.[5] The toxicological profile of Bromadiolone has been extensively studied to understand its effects on target and non-target species.

Quantitative Toxicology: Lethal Dose (LD50) Studies

The acute oral toxicity of Bromadiolone has been determined in a variety of species. The following tables summarize the available LD50 data, providing a comparative view of species susceptibility.

Table 1: Acute Oral LD50 Values for Bromadiolone in Rodents

| Species | Sex | LD50 (mg/kg body weight) | Citation |

| Rattus rattus (Black Rat) | Male | 1.05 | |

| Female | 1.83 | ||

| Rattus norvegicus (Norway Rat) | - | 1.125 | |

| Mus musculus (House Mouse) | - | 1.75 |

Table 2: Acute Oral LD50 Values for Bromadiolone in Non-Rodent Mammals

| Species | LD50 (mg/kg body weight) | Notes | Citation |

| Rabbit | 1 | ||

| Dog | > 10 | Oral MTD | |

| 8.1 | (males: 10.7, females: 6.3) | ||

| Cat | > 25 | Oral MTD | |

| Coyote (Canis latrans) | ~10 | Approximate LD50 |

Table 3: Acute Oral LD50 and LC50 Values for Bromadiolone in Birds

| Species | Value | Route of Administration/Exposure | Citation |

| Quail | 1600 mg/kg | Oral | |

| Anas platyrhynchos (Mallard Duck) | 440 ppm | Incorporated into food for 25 days |

*MTD: Maximum Tolerated Dose

Experimental Protocols

While specific, detailed experimental protocols for every cited study are not fully available in the public domain, the general methodology for determining acute oral LD50 values in rodents can be outlined based on standard toxicological practices.

Acute Oral LD50 Determination in Rodents (General Protocol)

This protocol is a generalized representation based on common methodologies.

References

In-vitro Activity of Bromadoline on VKORC1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromadoline is a potent second-generation anticoagulant rodenticide belonging to the 4-hydroxycoumarin class of compounds. Its mechanism of action involves the inhibition of Vitamin K epoxide reductase complex subunit 1 (VKORC1), a critical enzyme in the vitamin K cycle. This cycle is essential for the post-translational modification of several blood coagulation factors. By inhibiting VKORC1, this compound disrupts the regeneration of vitamin K, leading to a deficiency of active clotting factors and subsequent hemorrhage in target organisms.[1][2][3] This technical guide provides an in-depth overview of the in-vitro activity of this compound on VKORC1, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathway and experimental workflow.

Quantitative Data Presentation

The inhibitory activity of this compound on human VKORC1 has been quantified in a cell-based assay. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | Human VKORC1 | Cell-based assay | 1.6 |

Experimental Protocols

This section details two common experimental protocols for assessing the in-vitro activity of inhibitors on VKORC1. These protocols can be adapted for the specific investigation of this compound.

Dithiothreitol (DTT)-Driven In-vitro VKORC1 Assay

This assay measures the enzymatic activity of VKORC1 in a cell-free system using the artificial reducing agent dithiothreitol (DTT).

a. Materials and Reagents:

-

Microsomes prepared from cells overexpressing human VKORC1

-

Vitamin K1 epoxide (Substrate)

-

Dithiothreitol (DTT)

-

Reaction Buffer (e.g., Tris-HCl, pH 7.4)

-

This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Quenching solution (e.g., a mixture of isopropanol and hexane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

b. Experimental Procedure:

-

Preparation of Microsomes: Prepare microsomes from a cell line (e.g., HEK293T cells) engineered to overexpress human VKORC1. The protein concentration of the microsomal preparation should be determined using a standard protein assay.

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a specific concentration of DTT, and the microsomal preparation.

-

Inhibitor Addition: Add varying concentrations of this compound (or a vehicle control) to the reaction tubes. Pre-incubate the inhibitor with the microsomes for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrate, Vitamin K1 epoxide.

-

Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding the quenching solution.

-

Extraction: Vortex the tubes vigorously and centrifuge to separate the phases. Collect the organic (hexane) phase containing the product (Vitamin K1).

-

Analysis: Evaporate the solvent from the extracted samples and reconstitute the residue in the mobile phase for HPLC analysis. Quantify the amount of Vitamin K1 produced by comparing the peak area to a standard curve.

-

Data Analysis: Calculate the percentage of VKORC1 inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based In-vitro VKORC1 Assay

This assay measures the activity of VKORC1 within a cellular context, which can provide more physiologically relevant data.

a. Materials and Reagents:

-

Human cell line (e.g., HEK293T)

-

Expression vector containing the human VKORC1 gene

-

Reporter construct (e.g., a secretable protein with a gamma-carboxyglutamic acid (Gla) domain, such as Factor IX)

-

Cell culture medium and supplements

-

Transfection reagent

-

Vitamin K1 epoxide

-

This compound (or other test inhibitors)

-

Enzyme-linked immunosorbent assay (ELISA) kit for the reporter protein

b. Experimental Procedure:

-

Cell Culture and Transfection: Culture the HEK293T cells in appropriate media. Co-transfect the cells with the VKORC1 expression vector and the reporter construct using a suitable transfection reagent.

-

Inhibitor Treatment: After a post-transfection period (e.g., 24 hours), replace the medium with fresh medium containing varying concentrations of this compound (or a vehicle control) and a fixed concentration of Vitamin K1 epoxide.

-

Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for the expression and secretion of the reporter protein.

-

Sample Collection: Collect the cell culture supernatant, which contains the secreted reporter protein.

-

Quantification of Reporter Protein: Use an ELISA specific for the carboxylated (active) form of the reporter protein to quantify its concentration in the supernatant.

-

Data Analysis: Calculate the percentage of inhibition of reporter protein secretion for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the inhibition data against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway of the Vitamin K Cycle and Inhibition by this compound

Caption: The Vitamin K cycle and the inhibitory action of this compound on VKORC1.

Experimental Workflow for In-vitro VKORC1 Inhibition Assay

Caption: A generalized workflow for determining the in-vitro inhibition of VKORC1 by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A cell-based high-throughput screen identifies drugs that cause bleeding disorders by off-targeting the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy - PMC [pmc.ncbi.nlm.nih.gov]

An Examination of Bromadoline: A Synthetic Opioid Agonist

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. It is crucial to distinguish Bromadoline from Bromadiolone, a potent anticoagulant rodenticide with a similar name but entirely different chemical structure and pharmacological effects.

This compound is a synthetic compound classified as a selective μ-opioid receptor agonist.[1][2] First synthesized in the 1970s by the Upjohn company, it has been a subject of research for its analgesic properties.[2][3] This technical guide provides a summary of the available information on the molecular formula and properties of this compound.

Molecular Identity and Physicochemical Properties

This compound, with the IUPAC name 4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide, is characterized by the molecular formula C15H21BrN2O.[1] Its chemical structure consists of a brominated benzamide moiety attached to a dimethylamino-substituted cyclohexane ring. The compound's molecular weight is 325.24 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 67579-24-2 | |

| Molecular Formula | C15H21BrN2O | |

| Molecular Weight | 325.24 g/mol | |

| IUPAC Name | 4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide | |

| Solubility | Soluble in DMSO | |

| Purity | Exceeding 98% for research applications |

Mechanism of Action: μ-Opioid Receptor Agonism

This compound exerts its pharmacological effects primarily through its interaction with the μ-opioid receptors (MORs) in the central nervous system. As an agonist, this compound binds to and activates these receptors, mimicking the effects of endogenous opioids like endorphins. The activation of μ-opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a downstream signaling cascade.

This signaling cascade typically involves the inhibition of adenylate cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). Furthermore, the activation of MORs can lead to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. These events collectively result in hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which underlies the analgesic effects of μ-opioid agonists.

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of this compound are not extensively available in publicly accessible scientific literature. The synthesis of related benzamide compounds often involves the coupling of a substituted benzoic acid or benzoyl chloride with a corresponding amine. For instance, the synthesis of 4-Bromo-N-cyclohexylbenzenesulfonamide has been described involving the reaction of 4-bromobenzene sulfonylchloride with cyclohexylamine in an aqueous medium with sodium carbonate to maintain a basic pH. While not identical, this provides a general framework that could be analogous to the synthesis of this compound from a 4-bromobenzoyl derivative and (1R,2R)-N,N-dimethylcyclohexane-1,2-diamine.

Pharmacological characterization would typically involve in vitro receptor binding assays to determine the affinity and selectivity of this compound for the μ-opioid receptor, as well as functional assays to measure its agonist activity. In vivo studies in animal models would be necessary to evaluate its analgesic efficacy and potential side effects.

Limitations and Future Research

Despite its initial synthesis and identification as a μ-opioid receptor agonist, there is a notable scarcity of in-depth, peer-reviewed research on this compound in the public domain. Consequently, a comprehensive technical guide with detailed experimental data, extensive pharmacological profiles, and established clinical trial data cannot be fully compiled at this time.

Future research is required to fully elucidate the pharmacological profile of this compound, including its binding kinetics, functional efficacy at the μ-opioid receptor, and its in vivo effects. Such studies would be essential to determine its potential as a therapeutic agent for pain management and to understand its safety profile.

References

Methodological & Application

Application Notes and Protocols for HPLC-UV Detection of Bromadoline in Plasma

Introduction

Bromadoline is a potent long-acting anticoagulant rodenticide. Its mechanism of action involves the inhibition of vitamin K epoxide reductase, an enzyme essential for the synthesis of various blood clotting factors.[1] Due to its high toxicity and the potential for accidental exposure in humans and non-target species, sensitive and reliable analytical methods for its detection in biological matrices are crucial for clinical and forensic toxicology. This document provides a detailed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of this compound in plasma.

Quantitative Data Summary

The following tables summarize the key performance characteristics of the described HPLC-UV method for this compound detection in plasma.

Table 1: Chromatographic Conditions and Performance

| Parameter | Value | Reference |

| HPLC Column | Luna C18 ODS2 | [2][3] |

| Mobile Phase | Methanol:0.5 M Ammonium Acetate with Triethylamine buffer (pH 5) (51:49, v/v) | [2][3] |

| Flow Rate | 1.5 mL/min | |

| Injection Volume | 20 µL | |

| UV Detection Wavelength | 260 nm | |

| Internal Standard (IS) | Warfarin (5 µg/mL) | |

| Retention Time | Not explicitly stated |

Table 2: Method Validation Parameters

| Parameter | Value | Reference |

| Linearity Range | 0.1 - 20 µg/g | |

| Correlation Coefficient (r²) | > 0.99 | |

| Recovery from Plasma | 72 - 80% | |

| Precision (RSD) | < 10% | |

| Limit of Detection (LOD) | S/N ratio > 3 | |

| Limit of Quantification (LOQ) | S/N ratio > 10 |

Experimental Protocols

This section outlines the detailed procedures for the preparation of standards and samples, as well as the HPLC-UV analysis.

Materials and Reagents

-

This compound analytical standard (≥98% purity)

-

Warfarin (Internal Standard, ≥98% purity)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Triethylamine

-

Deionized water

-

Plasma samples (control and unknown)

-

0.22 µm syringe filters

Preparation of Standard Solutions

-

Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound and warfarin standards in methanol in separate 100 mL volumetric flasks to obtain a final concentration of 1000 µg/mL for each.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with methanol to achieve concentrations spanning the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

-

Internal Standard (IS) Working Solution (5 µg/mL): Prepare a 5 µg/mL working solution of warfarin by diluting the primary stock solution with methanol.

Sample Preparation: Protein Precipitation

-

Pipette 1 mL of plasma sample into a centrifuge tube.

-

Add 1 mL of acetonitrile to the plasma sample.

-

Vortex the mixture for 30 seconds to precipitate the proteins.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue with 1 mL of the mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-UV Analysis

-

Set up the HPLC system with the conditions specified in Table 1.

-

Inject 20 µL of the prepared standards and samples into the HPLC system.

-

Record the chromatograms and integrate the peak areas for this compound and the internal standard (warfarin).

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Experimental workflow for HPLC-UV detection of this compound in plasma.

Caption: Logical relationship of the analytical method and its validation.

References

Application Notes and Protocols for the Analysis of Bromadoline using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromadoline is a potent second-generation anticoagulant rodenticide. Its high toxicity and potential for secondary poisoning necessitate sensitive and reliable analytical methods for its detection and quantification in various biological and environmental matrices. While liquid chromatography-mass spectrometry (LC-MS) is commonly employed for the analysis of coumarin derivatives, gas chromatography-mass spectrometry (GC-MS) offers a viable alternative, particularly with specialized techniques like in-injector pyrolysis.

These application notes provide a detailed protocol for the determination of this compound using an in-injector pyrolysis GC-MS method, summarizing key quantitative data and outlining the experimental workflow. Additionally, the known signaling pathway of this compound is illustrated.

Quantitative Data Summary

The following table summarizes the quantitative data for the determination of this compound in biological samples using an in-injector pyrolysis GC-MS method.

| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Linearity | Reference |

| Liver | 0.38 µg/kg | Not Reported | 94 - 98% | Up to 1000 µg/kg | [1] |

| Blood Plasma | 0.26 µg/L | Not Reported | 94 - 98% | Up to 1000 µg/L | [1] |

Experimental Protocol: In-Injector Pyrolysis GC-MS for this compound Analysis

This protocol is based on the method described for the determination of this compound in liver and blood plasma.[1]

1. Sample Preparation

-

Extraction from Liver or Blood Plasma:

-

Homogenize the liver sample or take an aliquot of the blood plasma.

-

Extract the sample with methanol.

-

Evaporate the methanol extract to dryness under a gentle stream of nitrogen.

-

Re-dissolve the residue in toluene prior to GC-MS analysis.[1]

-

2. GC-MS Parameters

-

Gas Chromatograph:

-

Injection Port: The key to this method is the in-injector pyrolysis, which is carried out at a high temperature.

-

Injector Temperature: 390°C[1]

-

-

Column: A VF-5ms column is used for the chromatographic separation of the pyrolytic fragment of this compound.

-

Carrier Gas: Helium is used as the mobile phase.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) is employed.

-

Mass Analyzer: An ion trap mass spectrometer is used for tandem in-time mass spectrometry.

-

Data Acquisition: The mass spectrometer is operated to detect the separated pyrolytical fragment of this compound.

-

Experimental Workflow

Caption: Experimental workflow for this compound analysis.

Signaling Pathway of this compound

This compound, a second-generation anticoagulant, functions as a vitamin K antagonist. It disrupts the vitamin K cycle, which is essential for the synthesis of several blood clotting factors in the liver.

The mechanism of action involves the inhibition of the enzyme Vitamin K epoxide reductase. This enzyme is responsible for regenerating the reduced form of vitamin K, which is a necessary cofactor for the gamma-carboxylation of clotting factors II, VII, IX, and X. Inhibition of this enzyme leads to a depletion of active clotting factors, resulting in impaired blood coagulation and, ultimately, internal hemorrhaging.

Caption: this compound's mechanism of action.

References

Application Note and Protocol: Sample Preparation for Bromadiolone Analysis in Liver Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromadiolone is a second-generation anticoagulant rodenticide widely used for pest control.[1][2][3] Due to its high toxicity and persistence, it poses a risk of primary and secondary poisoning to non-target species, including wildlife, domestic animals, and humans.[4] The liver is the primary organ for the accumulation of bromadiolone, making it the preferred tissue for residue analysis in toxicological and food safety assessments.[5] This application note provides a detailed protocol for the extraction and sample preparation of bromadiolone from liver tissue for subsequent analysis by chromatographic methods.

Principle

The analytical procedure involves the homogenization of liver tissue, followed by extraction of bromadiolone using an organic solvent. A cleanup step is then employed to remove interfering matrix components, such as lipids and proteins. The final extract is concentrated and reconstituted in a suitable solvent for analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Signaling Pathway of Kappa-Opioid Receptor Agonists

While this protocol focuses on the rodenticide Bromadiolone, the related term "Bromadoline" refers to a kappa-opioid receptor agonist. The signaling pathway for kappa-opioid receptor (KOR) activation is relevant in the context of understanding the pharmacological effects of such compounds. Upon agonist binding, the KOR, a G protein-coupled receptor (GPCR), activates intracellular signaling cascades. This primarily involves the coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. Another significant pathway involves the recruitment of β-arrestin, which can lead to the activation of mitogen-activated protein kinase (MAPK) pathways, such as p38 MAPK.

References

Application Notes and Protocols for the Use of Bromadoline in Rodent Behavioral Studies

Disclaimer: The following application notes and protocols are based on the pharmacological class of kappa-opioid receptor (KOR) agonists, to which Bromadoline (also known as BDPC) belongs. While specific quantitative data for this compound in rodent behavioral studies is limited in publicly available scientific literature, the information provided herein is derived from studies on well-characterized KOR agonists such as U-50,488H, bremazocine, and ethylketocyclazocine. These compounds serve as surrogates to provide researchers with relevant dose ranges and expected behavioral outcomes. Researchers should always conduct pilot studies to determine the optimal dose and specific effects of this compound for their experimental paradigm.

Introduction

This compound is a selective kappa-opioid receptor (KOR) agonist. In preclinical rodent models, KOR agonists are known to modulate a variety of behaviors, including locomotion, nociception (pain perception), and affective states such as anxiety and depression. Activation of KORs typically produces analgesia, sedation, and dysphoria, making them a subject of interest in research related to pain, addiction, and mood disorders. These application notes provide an overview of the use of this compound and other KOR agonists in common rodent behavioral assays.

Mechanism of Action: Kappa-Opioid Receptor Signaling

This compound exerts its effects by binding to and activating kappa-opioid receptors, which are G-protein coupled receptors (GPCRs) primarily coupled to the inhibitory G-protein, Gαi/o. Activation of KORs leads to a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release.

-

G-protein Activation: Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Ion Channel Modulation: The βγ subunit of the G-protein can directly interact with ion channels, leading to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in hyperpolarization of the neuron and a reduction in neurotransmitter release.

-

MAPK Pathway Activation: KOR activation can also stimulate mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38, and JNK. The activation of these pathways is thought to be involved in some of the longer-term effects of KOR agonists.

Data Presentation: Dose-Response of KOR Agonists in Rodent Behavioral Assays

The following tables summarize typical dose ranges and observed effects for well-characterized KOR agonists in common behavioral paradigms in rats and mice. These values should be used as a starting point for dose-finding studies with this compound.

Table 1: Effects of KOR Agonists on Locomotor Activity in Rodents

| Compound | Species | Route | Dose Range (mg/kg) | Effect on Locomotor Activity |

| U-50,488H | Mouse | i.p. | 0.3 - 1 | No significant decrease |

| U-50,488H | Mouse | s.c. | 6.66 - 20 | Dose-dependent decrease[1] |

| Ethylketocyclazocine | Mouse | i.p. | 0.03 - 0.3 | Dose-dependent decrease |

| Bremazocine | Rat | s.c. | 0.01 - 0.1 | Suppressant effects |

| Tifluadom | Rat | i.p. | 0.3 - 3 | Suppressant effects |

| Spiradoline | Rat | i.p. | 10 | Reduced activity[2] |

Table 2: Analgesic Effects of KOR Agonists in Rodents

| Compound | Species | Route | Dose Range (mg/kg) | Analgesic Test |

| U-50,488H | Rat | i.p. | 3.2 - 10 | Hot-plate test[3][4] |

| U-50,488H | Rat | i.t. | 0.005 - 0.035 (nmol) | Formalin test[5] |

| Ethylketocyclazocine | Rat | i.p. | 1 - 50 | Hind paw withdrawal |

| Bremazocine | Rat | i.p. | 0.001 - 10 | Hind paw withdrawal |

Table 3: Effects of KOR Agonists in the Conditioned Place Preference/Aversion Paradigm in Rodents

| Compound | Species | Route | Dose Range (mg/kg) | Effect |

| U-50,488H | Mouse | s.c. | 1 - 3 | Conditioned Place Aversion |

| U-50,488H | Mouse | i.p. | 2.5 - 10 | Dose-dependent aversion in males, preference at high dose in females |

| U-50,488H | Rat | i.p. | 2.5 | Conditioned Place Aversion |

Experimental Protocols

Experimental Workflow for a Rodent Behavioral Study

Locomotor Activity (Open Field Test)

Objective: To assess spontaneous locomotor activity and anxiety-like behavior.

Apparatus: A square or circular arena with walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning. A video camera is mounted above the arena to record the animal's movement.

Procedure:

-

Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.

-

Arena Preparation: Clean the open field arena thoroughly with 70% ethanol between each animal to remove olfactory cues.

-

Animal Placement: Gently place the rodent in the center of the arena.

-

Recording: Start video recording immediately and allow the animal to explore the arena for a predetermined period (typically 5-10 minutes).

-

Data Analysis: Use automated tracking software to analyze the video recordings. Key parameters to measure include:

-

Total distance traveled: An indicator of overall locomotor activity.

-

Time spent in the center vs. periphery: Rodents tend to stay near the walls (thigmotaxis) when anxious. An increase in the time spent in the center can indicate anxiolytic-like effects.

-

Rearing frequency: The number of times the animal stands on its hind legs, which can be an exploratory or stress-related behavior.

-

Conditioned Place Preference/Aversion (CPP/CPA)

Objective: To assess the rewarding or aversive properties of this compound.

Apparatus: A two- or three-compartment chamber. The compartments are distinct from each other in terms of visual and/or tactile cues (e.g., different wall colors, floor textures).

Procedure:

-

Pre-Conditioning (Baseline Preference):

-

On day 1, place the animal in the central compartment (in a three-compartment apparatus) or allow it to freely explore all compartments for 15-20 minutes.

-

Record the time spent in each compartment to determine any initial preference.

-

-

Conditioning (4-8 days):

-

This phase consists of alternating injections of this compound and vehicle.

-

On "drug" days, administer this compound and confine the animal to one of the compartments for a set period (e.g., 30 minutes).

-

On "vehicle" days, administer the vehicle and confine the animal to the other compartment for the same duration.

-

The assignment of the drug-paired compartment can be biased (drug paired with the initially non-preferred side) or unbiased (randomly assigned).

-

-

Post-Conditioning (Test Day):

-

Place the animal back in the apparatus with free access to all compartments in a drug-free state.

-

Record the time spent in each compartment for 15-20 minutes.

-

-

Data Analysis:

-

Conditioned Place Preference (CPP): A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning baseline or the vehicle-paired side indicates a rewarding effect.

-

Conditioned Place Aversion (CPA): A significant decrease in the time spent in the drug-paired compartment suggests an aversive effect. KOR agonists typically induce CPA.

-

Important Considerations:

-

Animal Welfare: All experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

-

Blinding: The experimenter should be blind to the treatment conditions to avoid bias.

-

Controls: Always include a vehicle-treated control group.

-

Environment: Maintain consistent lighting, temperature, and noise levels throughout the experiments.

-

Sex Differences: Be aware that the effects of KOR agonists can differ between male and female rodents. It is advisable to test both sexes.

By following these guidelines and protocols, researchers can effectively utilize this compound and other kappa-opioid receptor agonists to investigate their effects on rodent behavior and gain insights into their potential therapeutic applications and underlying neurobiological mechanisms.

References

- 1. mdpi.com [mdpi.com]

- 2. The Effects of Repeated Opioid Administration on Locomotor Activity: I. Opposing Actions of μ and κ Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PMC [pmc.ncbi.nlm.nih.gov]

Application of Bromadiolone in Wildlife Toxicology Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromadiolone is a second-generation anticoagulant rodenticide (SGAR) widely used in the control of rodent pests.[1][2] Its high toxicity and persistence in animal tissues raise significant concerns for non-target wildlife, which can be exposed through direct consumption of bait or secondary poisoning by ingesting intoxicated prey.[3][4] This document provides detailed application notes and protocols for the use of Bromadiolone in wildlife toxicology research, focusing on its mechanism of action, toxicokinetics, and experimental methodologies.

Mechanism of Action

Bromadiolone functions as a potent vitamin K antagonist.[5] It inhibits the enzyme vitamin K epoxide reductase, which is essential for the recycling of vitamin K in the liver. This disruption of the vitamin K cycle leads to a deficiency in active vitamin K, which is a critical cofactor for the synthesis of several clotting factors (II, VII, IX, and X). The depletion of these clotting factors results in impaired blood coagulation, leading to internal hemorrhaging and eventual death.

Signaling Pathway of Bromadiolone's Anticoagulant Effect

Caption: Mechanism of Bromadiolone's anticoagulant action.

Toxicokinetics and Metabolism

Bromadiolone is readily absorbed from the gastrointestinal tract. Following absorption, it is distributed to various tissues, with the highest concentrations typically found in the liver. The elimination of Bromadiolone from the body is biphasic, with an initial rapid phase followed by a much slower terminal elimination phase. This long terminal half-life contributes to its persistence in animal tissues and the risk of secondary poisoning.

Metabolism of Bromadiolone primarily occurs in the liver. While a significant portion of an administered dose is metabolized and excreted, the parent compound can persist in the liver for extended periods.

Quantitative Toxicological Data

The toxicity of Bromadiolone varies among different species. The following tables summarize key quantitative data from toxicological studies.

| Parameter | Species | Value | Reference |

| LD50 (Oral) | |||

| Rat | 1.125 mg/kg | ||

| Mouse | 1.75 mg/kg | ||

| Rabbit | 1.0 mg/kg | ||

| Dog | >10 mg/kg | ||

| Cat | >25 mg/kg | ||

| LC50 (Dietary) | Ferret (Putorius putorius furo) | 9.8 ppm | |

| Half-life (Liver) | Rat | 170 - 318 days |

Table 1: Acute Toxicity of Bromadiolone in Various Animal Species.

| Species | Tissue | Residue Level (ppm) | Reference |

| Black Rat (Rattus rattus) | Whole body | 1.92 | |

| House Mouse (Mus domesticus) | Whole body | 1.17 | |

| California Ground Squirrel (Spermophilus beecheyi) | Whole body | 0.49 |

Table 2: Bromadiolone Residue Levels in Rodents from Field Trials.

Experimental Protocols

Acute Oral Toxicity (LD50) Determination

This protocol outlines a general procedure for determining the acute oral LD50 of Bromadiolone in a model wildlife species (e.g., rats).

Objective: To determine the single dose of Bromadiolone that is lethal to 50% of a test population.

Materials:

-

Bromadiolone (technical grade)

-

Vehicle for administration (e.g., corn oil)

-

Test animals (e.g., adult male and female rats of a specific strain)

-

Gavage needles

-

Animal cages with appropriate housing conditions

-

Standard laboratory diet and water

Procedure:

-

Animal Acclimation: Acclimate animals to laboratory conditions for at least one week prior to dosing.

-

Dose Preparation: Prepare a series of graded doses of Bromadiolone in the selected vehicle.

-

Dosing: Administer a single oral dose of Bromadiolone to each animal via gavage. A control group should receive the vehicle only.

-

Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.

-

Data Analysis: Calculate the LD50 value using appropriate statistical methods (e.g., probit analysis).

Residue Analysis in Animal Tissues

This protocol describes a method for determining Bromadiolone residues in animal tissues.

Objective: To quantify the concentration of Bromadiolone in various tissues of exposed wildlife.

Materials:

-

Tissue samples (e.g., liver, muscle, whole body)

-

Homogenizer

-

Extraction solvent (e.g., acetone, acetonitrile)

-

Solid-phase extraction (SPE) cartridges for cleanup

-

High-performance liquid chromatograph (HPLC) with a suitable detector (e.g., fluorescence or mass spectrometry)

-

Bromadiolone analytical standard

Procedure:

-

Sample Preparation: Homogenize the tissue sample.

-

Extraction: Extract Bromadiolone from the homogenized tissue using an appropriate organic solvent.

-

Cleanup: Purify the extract using SPE to remove interfering substances.

-

Analysis: Analyze the cleaned extract by HPLC to separate and quantify Bromadiolone.

-

Quantification: Determine the concentration of Bromadiolone in the tissue sample by comparing the peak area to a calibration curve prepared from the analytical standard.

Experimental Workflow for a Secondary Poisoning Study

Caption: Workflow for a typical secondary poisoning study.

Conclusion

The application of Bromadiolone in wildlife toxicology research is crucial for understanding its environmental impact and mitigating risks to non-target species. The protocols and data presented here provide a framework for conducting such research. It is imperative that all experimental procedures involving Bromadiolone are conducted in accordance with ethical guidelines for animal welfare and strict laboratory safety protocols due to its high toxicity. Further research is needed to fully elucidate the sublethal effects of Bromadiolone on wildlife and to develop more effective strategies for reducing its environmental contamination.

References

- 1. Bromadiolone - Wikipedia [en.wikipedia.org]

- 2. Bromadiolone | Chicken Meat Extension [chicken-meat-extension-agrifutures.com.au]

- 3. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Observational analysis of the effects of kappa opioid agonists an open field behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bromadiolone | C30H23BrO4 | CID 54680085 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Bromadoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromadoline is a potent second-generation anticoagulant rodenticide. Its widespread use necessitates robust and sensitive analytical methods for its quantification in various matrices for toxicological assessments, environmental monitoring, and forensic investigations.[1][2][3] This document provides detailed application notes and standardized protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Standards

Certified analytical standards for this compound are commercially available and essential for accurate quantification.[4][5] These standards are typically sold as neat materials or in solution at certified concentrations. It is crucial to use a certified reference material to prepare calibration standards and quality control samples.

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical methods used for this compound quantification.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

| Parameter | Method 1 | Method 2 | Method 3 |

| Matrix | Hens' Eggs & Plasma | Rodenticide Formulation | Biological Samples |

| Column | Luna C18 ODS2 | ODS 2 Hypersil C18 | Primesep 100 |

| Mobile Phase | MeOH-ammonium acetate (0.5 M) triethylamine buffer (pH 5, 51:49, v/v) | Methanol/ 0.1% aqueous phosphoric acid (90/10 v/v) | Data not specified |

| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.0ml/min |

| Detection | UV at 260 nm | UV at 265 nm | LC/MS and UV compatible |

| Linearity Range | 0.1-20 µg/g | 0.005 – 0.05 mg/ml | Data not specified |

| Recovery | 72-80% | 121.594% (average) | 98% |

| Internal Standard | Warfarin (5 µg/mL) | Not specified | Warfarin |

Table 2: Mass Spectrometry (MS) Based Methods

| Parameter | GC-MS | LC-MS | LC-MS/MS |

| Matrix | Liver & Blood Plasma | Whole Blood | Rat Liver |

| Ionization | Electron Ionization (after in-injector pyrolysis) | Electrospray Ionization (ESI) | Heated Electrospray Ionization (HESI) |

| Linearity | Up to 1000 µg/kg (liver) and 1000 µg/L (plasma) | Data not specified | Data not specified |

| LOD | 0.38 µg/kg (liver) and 0.26 µg/L (plasma) | 0.005 mg/L | Data not specified |

| LOQ | Data not specified | 0.01 mg/L | 0.92 to 2.2 ng/g for each diastereoisomer |

| Recovery | 94-98% | Data not specified | Data not specified |

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Matrices by HPLC-UV

This protocol is adapted from a method for the determination of this compound in hen's eggs and plasma.

1. Sample Preparation (Plasma) a. To 1 mL of plasma, add 5 µg/mL of warfarin as an internal standard. b. Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). c. Evaporate the organic layer to dryness under a gentle stream of nitrogen. d. Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC-UV Instrumentation and Conditions

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Luna C18 ODS2, 5 µm, 4.6 x 250 mm, or equivalent.

-

Mobile Phase: Methanol:0.5 M Ammonium Acetate with Triethylamine buffer (pH 5) (51:49 v/v).

-

Flow Rate: 1.5 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 260 nm.

-

Column Temperature: 25°C.

3. Calibration and Quantification a. Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/g) in the mobile phase, each containing the internal standard at a fixed concentration. b. Inject the standards and the prepared samples into the HPLC system. c. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. d. Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Quantification of this compound in Liver and Blood Plasma by In-injector Pyrolysis GC-MS

This protocol is based on a rapid and sensitive method that utilizes in-injector pyrolysis, eliminating the need for derivatization.

1. Sample Preparation a. Extract the homogenized liver or plasma sample with methanol. b. Evaporate the methanol extract to dryness under a nitrogen stream. c. Dissolve the residue in toluene for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

-

GC-MS System: A gas chromatograph coupled to a tandem mass spectrometer.

-

Injector: Set to 390°C for in-injector pyrolysis.

-

Column: VF-5ms or equivalent.

-

Carrier Gas: Helium.

-

Ionization: Electron Ionization (EI).

-

MS Mode: Tandem in-time mass spectrometry.

3. Calibration and Quantification a. Prepare calibration standards in toluene. b. Analyze the standards and samples using the GC-MS method. c. The quantification is based on the pyrolytic fragment of this compound. d. Create a calibration curve and determine the concentration in the samples.

Protocol 3: Quantification of this compound in Whole Blood by LC-MS

This protocol is based on a developed method for the quantification of this compound in whole blood.

1. Sample Preparation a. Perform a liquid-liquid extraction of the whole blood sample with a suitable solvent. b. Evaporate the solvent and reconstitute the residue in the mobile phase. c. Note: Stability testing has shown that this compound concentrations can decrease after freeze-thaw cycles.

2. LC-MS Instrumentation and Conditions

-

LC-MS System: A liquid chromatograph coupled to a mass spectrometer.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of mobile phases, such as 10mM ammonium acetate and acetonitrile, is often used.

-

Ionization: Electrospray Ionization (ESI).

-

MS Mode: Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) for enhanced specificity and sensitivity.

3. Calibration and Quantification a. Prepare calibration standards in the appropriate matrix or solvent. b. Analyze the standards and samples using the LC-MS method. c. Generate a calibration curve and calculate the concentration of this compound in the samples.

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound as a Vitamin K antagonist.

Experimental Workflow

Caption: General experimental workflow for this compound quantification.

Logical Relationships in Method Validation

Caption: Key parameters for analytical method validation.

References

- 1. The rapid determination of bromadiolone in liver and blood plasma by in-injector pyrolysis gas chromatography - Ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijcsrr.org [ijcsrr.org]

- 3. Facile synthesis and characterization of nanorods Pb-MOF for toxic rodenticide detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 溴敌隆 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 5. accustandard.com [accustandard.com]

Application Note: High-Performance Liquid Chromatography for the Separation of Bromadoline Diastereomers

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the successful separation and quantification of Bromadoline diastereomers. This compound, a potent second-generation anticoagulant rodenticide, possesses two chiral centers, resulting in the existence of stereoisomers.[1] The cis and trans diastereomers of this compound exhibit different physicochemical properties, which allows for their separation using liquid chromatography.[2] This method is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, metabolism research, and the development of safer anticoagulant rodenticides. The presented protocols for both achiral and chiral separation provide robust and reproducible results, essential for quality control and regulatory submissions.

Introduction

This compound is a 4-hydroxycoumarin derivative that functions as a vitamin K antagonist.[3] Its mechanism of action involves the inhibition of the vitamin K epoxide reductase (VKOR) enzyme, which is critical for the vitamin K cycle.[3][4] This inhibition leads to a depletion of reduced vitamin K, thereby impairing the synthesis of vitamin K-dependent clotting factors and ultimately leading to anticoagulation and, in target species, internal hemorrhaging.

Commercial this compound is a mixture of stereoisomers. The spatial arrangement of substituents at the two chiral centers gives rise to diastereomeric pairs (cis and trans isomers). Research has indicated that individual stereoisomers can have different pharmacokinetic profiles and persistence in biological systems. Therefore, the ability to separate and quantify these diastereomers is of significant interest for understanding their respective toxicological and metabolic fates. This application note provides detailed protocols for both reversed-phase and chiral HPLC methods for the separation of this compound diastereomers.

Experimental Protocols

Protocol 1: Achiral Reversed-Phase HPLC Separation of this compound Diastereomers

This protocol describes a method for the separation of the cis and trans diastereomers of this compound using a standard C18 reversed-phase column.

Materials and Reagents:

-

This compound standard (containing a mixture of diastereomers)

-

HPLC grade Methanol

-

HPLC grade Water

-

Phosphoric acid (85%)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Triethylamine

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

ODS 2 Hypersil C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent

-

Luna C18 ODS2 analytical column or equivalent

-

Data acquisition and processing software

Procedure:

-

Mobile Phase Preparation (Method A):

-

Prepare a 0.1% aqueous solution of phosphoric acid.

-

Mix methanol and 0.1% aqueous phosphoric acid in a ratio of 90:10 (v/v).

-

Degas the mobile phase prior to use.

-

-

Mobile Phase Preparation (Method B):

-

Prepare a 0.5 M ammonium acetate buffer and adjust the pH to 5 with triethylamine.

-

Mix methanol and the ammonium acetate buffer in a ratio of 51:49 (v/v).

-

Degas the mobile phase prior to use.

-

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethylformamide) at a concentration of 1 mg/mL.

-

Prepare working standard solutions by diluting the stock solution with methanol to concentrations ranging from 0.005 to 0.05 mg/mL.

-

-

Chromatographic Conditions:

-

Column: ODS 2 Hypersil C18 (250 mm x 4.6 mm, 5 µm) or Luna C18 ODS2

-

Mobile Phase: See Mobile Phase Preparation (Method A or B)

-

Flow Rate: 1.0 mL/min (for Method A) or 1.5 mL/min (for Method B)

-

Column Temperature: 25°C

-

Injection Volume: 5 µL

-

Detection: UV at 265 nm or 260 nm

-

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions and samples.

-

Identify and quantify the diastereomers based on their retention times and peak areas.

-

Protocol 2: Chiral HPLC-MS/MS Separation of this compound Stereoisomers

This protocol outlines a more advanced method for the separation of all four stereoisomers (two pairs of diastereomers) of this compound using a chiral column coupled with tandem mass spectrometry for high sensitivity and specificity.

Materials and Reagents:

-

This compound standard (containing a mixture of stereoisomers)

-

HPLC grade Methanol

-

HPLC grade Water

-

Formic acid

Equipment:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

AZYP Q-Shell chiral column (100 mm x 2.1 mm, 2.7 µm) or equivalent

-

Data acquisition and processing software

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: Water/Methanol (5:95, v/v) with 0.1% formic acid.

-

Mobile Phase B: Water/Methanol (5:95, v/v) with 0.5% formic acid.

-

Degas both mobile phases prior to use.

-

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound in DMSO (1 mg/mL).

-

Prepare working solutions by serial dilution in 50% (v/v) aqueous acetonitrile.

-

-